VPC-13566

Beschreibung

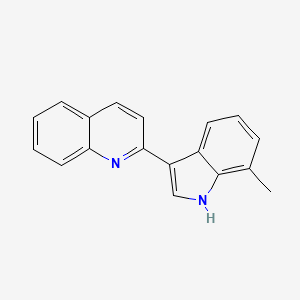

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(7-methyl-1H-indol-3-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c1-12-5-4-7-14-15(11-19-18(12)14)17-10-9-13-6-2-3-8-16(13)20-17/h2-11,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKBNOVQNMJTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VPC-13566: A Novel Androgen Receptor Antagonist for Prostate Cancer

An In-depth Technical Guide on its Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of VPC-13566, a novel small molecule inhibitor of the androgen receptor (AR), for researchers, scientists, and drug development professionals in the field of prostate cancer therapeutics.

Introduction: Targeting the Androgen Receptor in Prostate Cancer

The androgen receptor (AR) is a critical driver of prostate cancer progression, including the development of castration-resistant prostate cancer (CRPC).[1] While current therapies primarily target the androgen binding site (ABS) of the AR, the emergence of resistance mechanisms, such as AR mutations, necessitates the development of novel therapeutic strategies. This compound represents a promising approach by targeting a distinct site on the AR, the Binding Function 3 (BF3) pocket.[2]

Core Mechanism of Action: Disruption of AR Co-chaperone Interaction

This compound is a first-in-class small molecule that specifically binds to the BF3 pocket on the surface of the androgen receptor.[2][3][4] This interaction allosterically inhibits AR activity through a multi-faceted mechanism:

-

Inhibition of Co-chaperone Binding: The BF3 pocket is a crucial site for the interaction of the AR with various co-chaperone proteins that are essential for its proper folding, stability, and function.[5] this compound binding to the BF3 pocket competitively inhibits the binding of key co-chaperones, including the small glutamine-rich tetratricopeptide repeat (TPR)-containing protein alpha (SGTA) and BAG1L.[2][5]

-

Blockade of Nuclear Translocation: The interaction with co-chaperones is critical for the cytoplasmic-to-nuclear translocation of the AR upon androgen binding. By disrupting these interactions, this compound effectively prevents the AR from moving into the nucleus, a prerequisite for its transcriptional activity.[2][6]

-

Suppression of AR Transcriptional Activity: By sequestering the AR in the cytoplasm and preventing its nuclear localization, this compound ultimately leads to a significant reduction in the transcription of AR target genes, such as prostate-specific antigen (PSA), which are crucial for prostate cancer cell growth and survival.[2][7]

This unique mechanism of action allows this compound to overcome common resistance mechanisms associated with traditional anti-androgens that target the androgen binding site.[1]

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated in various in vitro and in vivo models of prostate cancer.

| Assay | Cell Line/Model | Metric | This compound | Enzalutamide (Comparator) | Reference |

| Cell Viability (MTS Assay) | LNCaP (Androgen-Sensitive) | IC50 | 0.15 µM | Not Reported in this study | [2] |

| MR49F (Enzalutamide-Resistant) | IC50 | 0.07 µM | Resistant | [2] | |

| PC3 (AR-Negative) | Effect | No effect | Not Reported in this study | [2] | |

| AR Transcriptional Activity (PSA Expression) | LNCaP | IC50 | ~40 nM (for PSA expression inhibition) | ~50 nM (for PSA expression inhibition) | [5] |

| MR49F (Enzalutamide-Resistant) | Effect | Significant inhibition of PSA expression | No significant inhibition | [2] | |

| In Vivo Tumor Growth (LNCaP Xenograft) | LNCaP Xenograft Model | Tumor Growth Inhibition | Significant suppression of tumor growth | Significant suppression of tumor growth | [2] |

| LNCaP Xenograft Model | Serum PSA Levels | Significant decrease | Significant decrease | [2] |

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is based on the methodology described by Lallous et al. (2016).[2]

-

Cell Seeding: Prostate cancer cell lines (LNCaP, MR49F, PC3) are seeded in 96-well plates at a density of 5,000 cells per well in their respective growth media.

-

Compound Treatment: After 24 hours, the cells are treated with a dose-response range of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).

-

Incubation: The plates are incubated for 4 days at 37°C in a humidified incubator with 5% CO2.

-

MTS Reagent Addition: Following incubation, MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) is added to each well according to the manufacturer's instructions.

-

Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C, and the absorbance at 490 nm is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by non-linear regression analysis using graphing software.

AR Transcriptional Activity (PSA Expression) Assay

This protocol is based on the methodology described by Lallous et al. (2016).[2]

-

Cell Seeding and Hormone Deprivation: LNCaP or MR49F cells are seeded in 6-well plates. After reaching 70-80% confluency, the cells are hormone-deprived for 24 hours in phenol red-free RPMI medium supplemented with charcoal-stripped fetal bovine serum.

-

Compound Treatment and Androgen Stimulation: The cells are pre-treated with various concentrations of this compound or enzalutamide for 1 hour. Subsequently, the cells are stimulated with a synthetic androgen, R1881 (1 nM), for 24 hours.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of the PSA gene (KLK3) and a housekeeping gene (e.g., GAPDH) are quantified by qRT-PCR using specific primers and a fluorescent dye-based detection system.

-

Data Analysis: The relative expression of the PSA gene is calculated using the delta-delta Ct method, normalized to the housekeeping gene. The IC50 for PSA expression inhibition is determined from the dose-response curve.

In Vivo Xenograft Tumor Growth Study

This protocol is based on the methodology described by Lallous et al. (2016).[2]

-

Animal Model: Male immunodeficient mice (e.g., NOD-SCID) are used.

-

Tumor Cell Implantation: LNCaP cells are suspended in Matrigel and subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Castration: Tumor growth is monitored regularly. Once the tumors reach a specific volume, the mice undergo surgical castration to induce a castration-resistant state.

-

Compound Administration: When tumor regrowth and a rise in serum PSA are observed, the mice are randomized into treatment groups and treated with this compound (e.g., via intraperitoneal injection), enzalutamide, or a vehicle control.

-

Monitoring: Tumor volume and serum PSA levels are measured at regular intervals throughout the treatment period.

-

Data Analysis: Tumor growth curves and changes in serum PSA levels are plotted for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effects.

Visualizations

Caption: this compound Mechanism of Action on the AR Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Androgen Receptor | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Site of VPC-13566 on the Androgen Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a crucial driver of prostate cancer growth and progression, remains a primary therapeutic target. However, the emergence of resistance to conventional anti-androgens that target the ligand-binding domain highlights the urgent need for novel therapeutic strategies. VPC-13566 is a potent small molecule inhibitor of the androgen receptor that operates through a distinct mechanism of action, offering a promising alternative for the treatment of castration-resistant prostate cancer (CRPC), including forms resistant to enzalutamide.[1][2] This technical guide provides a comprehensive overview of the binding site of this compound on the androgen receptor, detailing the molecular interactions, mechanism of action, and the experimental evidence that underpins our current understanding.

The Binding Site: An Allosteric Pocket Known as Binding Function 3 (BF3)

This compound does not bind to the conventional androgen-binding site (ABS) within the ligand-binding domain (LBD) of the androgen receptor. Instead, it targets a distinct, allosteric pocket on the surface of the AR LBD known as the Binding Function 3 (BF3) site .[1][3] This site is spatially separate from the mutation-prone ABS, making it an attractive target to overcome common resistance mechanisms.[4]

The BF3 pocket is a shallow groove on the AR surface that is critical for the recruitment of co-chaperone proteins essential for AR stability, nuclear translocation, and transcriptional activity.[1][2] Molecular dynamics simulations and mutagenesis studies have begun to elucidate the key features of this binding site.

Key Interacting Residues and Molecular Interactions:

While a co-crystal structure of this compound bound to the androgen receptor is not publicly available, molecular modeling and experimental data provide significant insights into the interaction.

-

Molecular Dynamics (MD) Simulations: MD simulations have shown that this compound fits snugly within the BF3 pocket.[1][5] The binding is stable, with the 7-methylindole group of this compound maintaining a consistent pose, while the quinoline group exhibits some rotational freedom.[1] These simulations reveal that this compound occupies the same binding region as the hexapeptide motif (GARRPR) of the co-chaperone BAG1L, effectively acting as a competitive inhibitor for co-chaperone binding.[1] The binding is characterized by key hydrogen bond interactions and Van der Waals contacts.[1]

-

Mutagenesis Studies: Site-directed mutagenesis has been instrumental in confirming the BF3 pocket as the binding site for this compound. Mutations of residues within this pocket, such as F673E, N833W, and E837A , have been shown to disrupt the binding of this compound to the AR LBD, as demonstrated by Bio-Layer Interferometry (BLI) assays.[3]

Mechanism of Action: Disruption of Co-chaperone Interaction and Inhibition of Nuclear Translocation

The binding of this compound to the BF3 site initiates a cascade of events that ultimately leads to the inhibition of androgen receptor signaling.

-

Displacement of Co-chaperones: The primary mechanism of action of this compound is the disruption of the interaction between the androgen receptor and its essential co-chaperone proteins.[1] In the cytoplasm, this compound has been shown to interfere with the binding of the small glutamine-rich tetratricopeptide repeat (TPR)-containing protein alpha (SGTA).[1] In the nucleus, it competitively displaces the Bcl-2-associated athanogene 1 long isoform (BAG1L).[1][4]

-

Inhibition of Nuclear Translocation: The interaction with co-chaperones is critical for the proper trafficking of the androgen receptor from the cytoplasm to the nucleus upon androgen binding. By disrupting these interactions, this compound effectively blocks the nuclear translocation of the AR.[1]

-

Inhibition of Transcriptional Activity: With the androgen receptor unable to efficiently translocate to the nucleus and bind to androgen response elements (AREs) on the DNA, the transcription of AR-target genes, such as prostate-specific antigen (PSA), is significantly reduced.[1][3]

This multi-faceted mechanism of action, targeting a site outside the conventional ligand-binding pocket, makes this compound a promising candidate for overcoming resistance to current anti-androgen therapies.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. While a specific dissociation constant (Kd) from direct binding assays has not been explicitly reported in the reviewed literature, the IC50 values from functional assays demonstrate its potent inhibitory activity.

| Assay Type | Cell Line | Parameter | Value (µM) | Reference |

| AR eGFP Transcriptional Assay | LNCaP | IC50 | 0.05 | [1] |

| AR eGFP Transcriptional Assay | - | IC50 | 0.071 | [3] |

| PSA Secretion Assay | LNCaP | IC50 | 0.08 | [1] |

| PSA Secretion Assay | MR49F (Enzalutamide-resistant) | IC50 | 0.35 | [1] |

| Cell Viability (MTS) Assay | LNCaP | IC50 | 0.15 | [1] |

| Cell Viability (MTS) Assay | MR49F (Enzalutamide-resistant) | IC50 | 0.07 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and activity of this compound.

Bio-Layer Interferometry (BLI) for Direct Binding Analysis

This protocol is adapted from the methods described by Lallous et al. (2016).

Objective: To demonstrate the direct, reversible, and dose-dependent binding of this compound to the purified androgen receptor ligand-binding domain (AR LBD).

Materials:

-

Purified, biotinylated AR LBD

-

This compound stock solution in DMSO

-

Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

-

Streptavidin-coated biosensors

-

BLI instrument (e.g., Octet RED96)

-

96-well microplates

Procedure:

-

Sensor Hydration: Hydrate the streptavidin-coated biosensors in assay buffer for at least 10 minutes prior to use.

-

Protein Immobilization:

-

Load the hydrated biosensors with the biotinylated AR LBD by dipping them into wells containing the purified protein solution.

-

Monitor the loading step until a stable baseline is achieved, indicating successful immobilization.

-

-

Baseline: Equilibrate the protein-loaded sensors in assay buffer to establish a stable baseline prior to association.

-

Association:

-

Prepare a serial dilution of this compound in assay buffer (e.g., 5-50 µM). Include a buffer-only control.

-

Dip the sensors into the wells containing the different concentrations of this compound and monitor the binding in real-time.

-

-

Dissociation: Transfer the sensors to wells containing only assay buffer and monitor the dissociation of this compound from the AR LBD.

-

Data Analysis:

-

Reference-subtract the data using the buffer-only control.

-

Analyze the resulting sensorgrams to confirm dose-dependent binding and the reversible nature of the interaction. While not explicitly reported for this compound, kinetic parameters (kon, koff) and the dissociation constant (Kd) can be calculated by fitting the data to a 1:1 binding model if the data quality allows.

-

In Situ Proximity Ligation Assay (PLA) for Co-chaperone Displacement

This protocol is based on the methodology used by Lallous et al. (2016) to demonstrate the displacement of BAG1L from the AR.

Objective: To visualize and quantify the disruption of the AR-BAG1L interaction in cells upon treatment with this compound.

Materials:

-

LNCaP cells

-

Cell culture medium and supplements

-

This compound

-

R1881 (synthetic androgen)

-

Primary antibodies: rabbit anti-AR and mouse anti-BAG1L

-

PLA probes (anti-rabbit PLUS and anti-mouse MINUS)

-

Ligation and amplification reagents (Duolink® In Situ)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Culture LNCaP cells on chamber slides.

-

Treat the cells with this compound at the desired concentration for a specified time (e.g., 24 hours).

-

Induce AR nuclear translocation by treating with R1881 (e.g., 1 nM) for the final hours of incubation.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

-

Proximity Ligation Assay:

-

Block the cells to prevent non-specific antibody binding.

-

Incubate with the primary antibodies (anti-AR and anti-BAG1L).

-

Incubate with the PLA probes, which are secondary antibodies conjugated with oligonucleotides.

-

Perform the ligation step to create a circular DNA template if the probes are in close proximity (<40 nm).

-

Amplify the circular DNA template via rolling circle amplification, incorporating fluorescently labeled nucleotides.

-

-

Imaging and Quantification:

-

Mount the slides with a DAPI-containing mounting medium to visualize the nuclei.

-

Capture images using a fluorescence microscope.

-

Quantify the number of fluorescent PLA signals per cell. A significant reduction in the number of signals in this compound-treated cells compared to the control indicates disruption of the AR-BAG1L interaction.

-

Visualizations

Caption: Mechanism of action of this compound on the androgen receptor signaling pathway.

Caption: Experimental workflow for the Proximity Ligation Assay (PLA).

Conclusion

This compound represents a significant advancement in the development of androgen receptor inhibitors. By targeting the allosteric BF3 site, it circumvents the limitations of traditional anti-androgens that bind to the androgen-binding site. Its mechanism of action, involving the disruption of crucial co-chaperone interactions and the subsequent inhibition of AR nuclear translocation and transcriptional activity, has been well-characterized through a combination of molecular modeling and robust experimental validation. The data presented in this guide underscores the potential of this compound as a novel therapeutic for castration-resistant prostate cancer and provides a solid foundation for further research and development in this area.

References

- 1. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: VPC-13566 and its Role in Inhibiting Androgen Receptor Transcriptional Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

The androgen receptor (AR), a crucial driver of prostate cancer growth and progression, remains a primary therapeutic target. However, the emergence of resistance to conventional antiandrogen therapies that target the ligand-binding domain (LBD) of the AR presents a significant clinical challenge. VPC-13566 is a novel small molecule inhibitor that circumvents this resistance mechanism by targeting a distinct pocket on the AR known as the Binding Function-3 (BF3) site. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its efficacy in inhibiting AR transcriptional activity, particularly in castration-resistant prostate cancer (CRPC) models.

Mechanism of Action: Targeting the AR BF3 Pocket

This compound functions as a potent and specific inhibitor of the AR by binding to the BF3 pocket, a shallow groove on the surface of the AR LBD that is distinct from the androgen-binding site.[1][2] This allosteric inhibition disrupts the transcriptional activity of the AR through a multi-faceted mechanism:

-

Disruption of Co-chaperone Interaction: The BF3 site is a critical interface for the interaction of the AR with various co-chaperone proteins that are essential for its proper folding, stability, and nuclear translocation.[3][4] this compound competitively inhibits the binding of key co-chaperones, such as the small glutamine-rich tetratricopeptide repeat-containing protein alpha (SGTA) and BAG family molecular chaperone regulator 1L (BAG1L), to the BF3 pocket.[1][3]

-

Inhibition of Nuclear Translocation: By disrupting the interaction with cytoplasmic co-chaperones like SGTA, this compound effectively blocks the translocation of the AR from the cytoplasm into the nucleus, a prerequisite for its transcriptional activity.[1] This has been demonstrated through confocal microscopy and nuclear/cytoplasmic fractionation followed by Western blotting.

-

Inhibition of Transcriptional Activity: Even for any AR that may translocate to the nucleus, this compound's binding to the BF3 pocket can interfere with the recruitment of nuclear coactivators necessary for initiating the transcription of AR target genes.[3] This leads to a significant reduction in the expression of androgen-regulated genes, such as prostate-specific antigen (PSA).[1]

This unique mechanism of action allows this compound to overcome resistance mechanisms that affect LBD-targeting drugs, such as AR mutations and overexpression.[5]

Signaling Pathway

The following diagram illustrates the androgen receptor signaling pathway and the inhibitory action of this compound.

Caption: Androgen Receptor Signaling and this compound Inhibition.

Quantitative Data

This compound has demonstrated potent inhibitory activity across various prostate cancer cell lines, including those resistant to conventional therapies. The following tables summarize the key quantitative data.

Table 1: Inhibition of AR Transcriptional Activity and PSA Expression

| Cell Line | Assay | Compound | IC50 (µM) | Reference |

| LNCaP | eGFP AR Transcriptional Assay | This compound | 0.05 | [1] |

| LNCaP | eGFP AR Transcriptional Assay | Enzalutamide | 0.19 | [1] |

| LNCaP | PSA Expression | This compound | 0.08 | [1] |

| MR49F (Enzalutamide-Resistant) | PSA Expression | This compound | 0.35 | [1] |

| MR49F (Enzalutamide-Resistant) | PSA Expression | Enzalutamide | Ineffective | [1] |

Table 2: Inhibition of Cell Viability

| Cell Line | Assay | Compound | IC50 (µM) | Reference |

| LNCaP | MTS Assay | This compound | 0.15 | [1] |

| MR49F (Enzalutamide-Resistant) | MTS Assay | This compound | 0.07 | [1] |

| PC3 (AR-Negative) | MTS Assay | This compound | No effect | [1] |

Table 3: Inhibition of AR Mutants by this compound

| AR Mutant | IC50 (µM) | Reference |

| Wild-Type | 0.12 - 0.2 | [5] |

| T878A | 0.25 | [5] |

| W742C | 0.33 | [5] |

| F877L | 0.45 | [5] |

| H875Y | 0.52 | [5] |

| L702H | 1.2 | [5] |

| V716M | 13.4 | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

eGFP AR Transcriptional Assay

This assay quantitatively measures the transcriptional activity of the androgen receptor in response to treatment with this compound.

Materials:

-

LNCaP cells stably expressing an enhanced Green Fluorescent Protein (eGFP) reporter under the control of an androgen-responsive probasin promoter.

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound and Enzalutamide.

-

96-well microplates.

-

Fluorescence plate reader.

Protocol:

-

Cell Seeding: Seed LNCaP-eGFP cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and enzalutamide in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Fluorescence Measurement: Measure the eGFP fluorescence intensity using a plate reader with excitation and emission wavelengths of 488 nm and 509 nm, respectively.

-

Data Analysis: Normalize the fluorescence readings to the vehicle control. Plot the normalized values against the compound concentrations and determine the IC50 values using a non-linear regression analysis.

MTS Cell Viability Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of prostate cancer cells, which is an indicator of cell viability.

Materials:

-

LNCaP, MR49F, and PC3 cells.

-

Cell culture medium.

-

This compound.

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

-

96-well microplates.

-

Absorbance plate reader.

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 4 days.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

AR Nuclear Translocation Assay (Confocal Microscopy)

This assay visualizes the effect of this compound on the subcellular localization of the androgen receptor.

Materials:

-

LNCaP cells.

-

Glass coverslips.

-

Cell culture medium.

-

R1881 (synthetic androgen).

-

This compound and Enzalutamide.

-

Paraformaldehyde (PFA) for fixation.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Primary antibody against AR.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear staining.

-

Confocal microscope.

Protocol:

-

Cell Culture: Grow LNCaP cells on glass coverslips.

-

Treatment: Treat the cells with 1 nM R1881 in the presence or absence of 10 µM this compound or enzalutamide for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% PFA and permeabilize with permeabilization buffer.

-

Immunostaining: Block non-specific binding and incubate with the primary AR antibody, followed by the fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a confocal microscope.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for evaluating the efficacy of this compound.

Caption: Workflow for this compound Efficacy Testing.

Conclusion

This compound represents a promising therapeutic agent for the treatment of prostate cancer, particularly in cases that have developed resistance to conventional antiandrogens. Its unique mechanism of targeting the AR BF3 pocket leads to the inhibition of AR nuclear translocation and transcriptional activity, effectively suppressing tumor cell growth. The quantitative data and experimental evidence presented in this guide underscore the potential of this compound as a next-generation AR inhibitor. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

- 1. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 2. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Investigating the pharmacology of VPC-13566

An In-Depth Technical Guide to the Pharmacology of VPC-13566

Introduction

This compound is a novel small-molecule inhibitor of the Androgen Receptor (AR), a critical driver in the progression of prostate cancer.[1][2] Unlike conventional anti-androgens that target the androgen binding site, this compound was developed to bind to an alternative pocket known as the Binding Function 3 (BF3) site.[1][3] This distinct mechanism of action allows it to overcome resistance mechanisms that affect traditional therapies, including those seen in castration-resistant prostate cancer (CRPC).[1][2] This document provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacological data, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its inhibitory effects by specifically targeting the BF3 pocket on the AR's ligand-binding domain.[1][4] This interaction allosterically disrupts the normal function of the AR signaling pathway. The key steps in its mechanism are:

-

Co-chaperone Interaction Inhibition : The BF3 site is crucial for the recruitment of co-chaperone proteins, such as small glutamine-rich tetratricopeptide repeat-containing protein alpha (SGTA) in the cytoplasm and BAG family molecular chaperone regulator 1-long (BAG1L) in the nucleus.[1][5] this compound binding to the BF3 pocket physically blocks the binding of these essential co-chaperones.[1][6]

-

Inhibition of Nuclear Translocation : The interaction with cytoplasmic co-chaperones is a prerequisite for the AR to translocate from the cytoplasm into the nucleus upon androgen binding. By preventing this interaction, this compound effectively blocks the nuclear translocation of the AR.[1][4]

-

Suppression of Transcriptional Activity : With the AR unable to move into the nucleus and interact with nuclear co-chaperones, it cannot bind to androgen response elements (AREs) on DNA. This leads to the potent suppression of AR-regulated gene transcription, including the gene for Prostate-Specific Antigen (PSA), a key biomarker in prostate cancer.[1][3]

This mechanism is effective even against AR variants that have mutations in the androgen-binding site, which often confer resistance to drugs like enzalutamide.[2]

Pharmacological Data

In Vitro Pharmacology

This compound has demonstrated potent activity in various prostate cancer cell lines, including those resistant to standard therapies. Its efficacy was measured by its ability to inhibit AR transcriptional activity, reduce PSA expression, and decrease cell viability.

| Parameter | Cell Line | This compound IC₅₀ (μM) | Enzalutamide IC₅₀ (μM) | Reference |

| AR Transcriptional Activity | LNCaP | 0.05 | 0.19 | [1] |

| PSA Expression | LNCaP | 0.08 | - | [1] |

| MR49F (Enzalutamide-Resistant) | 0.35 | Ineffective | [1] | |

| Cell Viability (MTS Assay) | LNCaP | 0.15 | - | [1] |

| MR49F (Enzalutamide-Resistant) | 0.07 | - | [1] | |

| PC3 (AR-Independent) | No Effect | - | [1] |

Activity Against AR Mutants

A key advantage of this compound is its ability to inhibit a wide range of AR mutants that confer resistance to other anti-androgens. Since these mutations are typically located in the androgen-binding site, they do not affect the binding of this compound to the spatially distinct BF3 pocket.[2]

| AR Mutant | This compound IC₅₀ (μM) | Notes | Reference |

| Wild-Type | 0.30 | - | [2] |

| W742C | 0.12 | Bicalutamide resistant | [2] |

| F877L | 1.1 | Enzalutamide resistant | [2] |

| T878A | 0.21 | Activated by other steroids | [2] |

| H875Y/T878A | 0.22 | Enzalutamide resistant | [2] |

| M896V | 0.30 | - | [2] |

Note: This table presents a selection of the 24 AR mutants effectively suppressed by this compound, with IC₅₀ values ranging from 0.12 to 13.4 μM.[2]

In Vivo Pharmacology

The in vivo efficacy of this compound was assessed in a castration-resistant LNCaP xenograft mouse model. The compound demonstrated significant inhibition of both tumor growth and serum PSA levels.[1][4]

| Treatment Group | Dosage | Change in Tumor Volume | Change in Serum PSA Level | Reference |

| Vehicle | - | Increase | Increase | [1] |

| This compound | 100 mg/kg BID (IP) | Significant Inhibition | Significant Inhibition | [1] |

| Enzalutamide | 10 mg/kg | Significant Inhibition | Significant Inhibition | [1] |

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are the protocols for the key experiments used to characterize this compound.

AR Transcriptional Activity Assay

This assay quantifies the ability of a compound to inhibit AR-mediated gene transcription.

-

Cell Line : LNCaP cells stably expressing an enhanced green fluorescent protein (eGFP) reporter under the control of an androgen-responsive promoter.

-

Protocol :

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat cells with varying concentrations of this compound or control compounds (e.g., enzalutamide) in the presence of an androgen agonist (e.g., R1881).

-

Incubate for 24-48 hours.

-

Measure eGFP fluorescence using a plate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the maximal AR transcriptional activity.[1]

-

Cell Viability (MTS) Assay

This assay measures the effect of the compound on cell proliferation and viability.

-

Cell Lines : LNCaP, MR49F (enzalutamide-resistant), and PC3 (AR-negative).[1]

-

Protocol :

-

Seed cells in 96-well plates.

-

After 24 hours, treat the cells with a dose range of this compound for 4 days.[1]

-

Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.

-

Plot cell viability against compound concentration to determine the IC₅₀ value.[7]

-

Direct Binding Assay (Biolayer Interferometry - BLI)

BLI is used to measure the direct binding of a small molecule to a protein in real-time.

-

Materials : Purified AR ligand-binding domain (LBD) protein, biotinylated and immobilized on streptavidin biosensors.

-

Protocol :

-

Establish a baseline reading for the sensor in buffer.

-

Dip the sensor into solutions containing various concentrations of this compound (e.g., 5–50 μmol/L) to measure the association phase.[8]

-

Transfer the sensor back to a buffer-only solution to measure the dissociation phase.

-

Analyze the resulting binding curves to confirm a dose-dependent interaction.[4]

-

In Vivo Xenograft Model

This model assesses the anti-tumor activity of the compound in a living organism.

-

Model : Male immunodeficient mice with subcutaneously implanted LNCaP cells.

-

Protocol :

-

Castrate the mice once tumors are established to create a castration-resistant prostate cancer model.

-

When PSA levels recover, randomize mice into treatment groups (e.g., vehicle, this compound, enzalutamide).

-

Administer treatment via intraperitoneal (IP) injection. For this compound, a dose of 100 mg/kg was given twice daily.[1]

-

Monitor tumor volume using caliper measurements and serum PSA levels via blood sampling weekly for the duration of the study (e.g., 4 weeks).[1]

-

Monitor mice for any signs of toxicity.[1]

-

Conclusion

This compound is a potent and specific inhibitor of the Androgen Receptor with a novel mechanism of action. By targeting the BF3 pocket, it disrupts AR co-chaperone interactions and nuclear translocation, leading to the suppression of AR signaling.[1] Its ability to inhibit the growth of enzalutamide-resistant prostate cancer cells and a wide array of AR mutants highlights its potential as a next-generation therapeutic for advanced and resistant prostate cancer.[1][2] While in vivo studies have shown promising efficacy, further optimization of its pharmacokinetic properties may be required for clinical advancement.[5]

References

- 1. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Androgen Receptor | TargetMol [targetmol.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide: The Impact of VPC-13566 on Androgen Receptor Co-chaperone Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VPC-13566, a novel small-molecule inhibitor of the Androgen Receptor (AR). It details the compound's mechanism of action, focusing on its targeted disruption of AR co-chaperone interactions, and the subsequent impact on AR signaling and prostate cancer cell proliferation. This document synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the critical pathways and workflows involved.

Introduction: Targeting the Androgen Receptor Beyond the Ligand-Binding Domain

The Androgen Receptor (AR) is a critical driver of prostate cancer progression. Therapies targeting the AR's ligand-binding domain (LBD), such as enzalutamide, have improved patient outcomes. However, the emergence of resistance, often through AR mutations or overexpression, necessitates the development of novel therapeutic strategies.

This compound represents a new class of AR inhibitors that does not target the androgen binding site. Instead, it specifically binds to an allosteric surface pocket on the AR LBD known as Binding Function 3 (BF3).[1][2] This site is crucial for the recruitment of co-chaperones that regulate AR stability, nuclear translocation, and transcriptional activity.[1][2] By targeting the BF3 pocket, this compound effectively blocks these essential co-chaperone interactions, offering a promising mechanism to overcome resistance to conventional anti-androgens.[1][3]

Mechanism of Action: Disruption of the AR-Chaperone Axis

This compound functions by physically occupying the BF3 pocket, thereby preventing the binding of key co-chaperone proteins.[1] This steric hindrance disrupts the highly regulated chaperone cycle required for AR maturation and function. Molecular dynamics simulations show that this compound tightly occupies the binding regions of peptide motifs found in co-chaperones, disrupting essential hydrogen bonds and Van der Waals contacts.[1]

The primary consequences of this disruption are:

-

Inhibition of Co-chaperone Binding: this compound directly competes with co-chaperones like BAG1L and SGTA for binding to the BF3 site.[1]

-

Blockade of AR Nuclear Translocation: A critical downstream effect is the failure of the AR to translocate from the cytoplasm to the nucleus upon androgen stimulation.[1][4]

-

Suppression of AR Transcriptional Activity: By preventing nuclear entry, this compound ensures the AR cannot bind to androgen response elements on DNA, thus inhibiting the transcription of target genes like Prostate-Specific Antigen (PSA).[1][2]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various prostate cancer cell lines, including those resistant to conventional therapies. The data below is summarized from in vitro studies.

Table 1: IC50 Values for this compound in Prostate Cancer Cell Lines

| Assay Type | Cell Line | This compound IC50 | Notes |

| AR Transcriptional Activity | LNCaP | ~50 nM[2] | Measures the ability to inhibit AR-driven gene expression. |

| PSA Expression Inhibition | LNCaP | 0.08 µM[1] | Measures inhibition of a key AR target gene product. |

| MR49F (Enzalutamide-Resistant) | 0.35 µM[1] | Demonstrates efficacy in a resistant cell line where enzalutamide is ineffective. | |

| Cell Viability Inhibition | LNCaP | 0.15 µM[1][5] | Measures the effect on androgen-dependent cell growth. |

| MR49F (Enzalutamide-Resistant) | 0.07 µM[1][5] | Shows potent inhibition of growth in resistant cells. | |

| PC3 (AR-Negative) | No effect[1][5] | Confirms the AR-specific activity of the compound. |

In vivo studies using xenograft models of castration-resistant prostate cancer have also shown that this compound significantly suppresses tumor growth and reduces serum PSA levels, comparable to the effects of enzalutamide in sensitive models.[1][5]

Impact on Specific AR Co-chaperone Interactions

The BF3 pocket is a critical hub for both cytoplasmic and nuclear co-chaperone binding. This compound's ability to block this site disrupts multiple stages of AR processing.

-

SGTA (Small glutamine-rich tetratricopeptide repeat-containing protein alpha): The use of this compound as a chemical probe led to the identification of SGTA as a key cytoplasmic AR-BF3 interacting partner.[1] SGTA is involved in the early stages of AR cytoplasmic regulation.

-

FKBP52 (52 kDa FK506-binding protein): The BF3 site is implicated in the FKBP52-dependent nuclear shuttling of the AR.[1] this compound is believed to interfere with the necessary exchange between cytoplasmic (SGTA) and nuclear-import (FKBP52) co-chaperones.[1]

-

BAG1L (Bcl-2-associated athanogene 1L): this compound was shown to effectively compete with the nuclear co-chaperone BAG1L for binding to the BF3 pocket.[1] BAG1L contains a GARRPR motif that is essential for its interaction with the BF3 site and plays a role in fine-tuning AR function within the nucleus.[1]

By affecting both cytoplasmic and nuclear cofactors, this compound targets two distinct pathways involved in AR function, which may reduce the likelihood of developing resistance.[1][2]

Figure 1: Standard AR signaling pathway involving co-chaperone exchange and nuclear translocation.

Figure 2: Mechanism of this compound, which blocks co-chaperone binding and AR nuclear translocation.

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Viability (MTS) Assay

-

Objective: To determine the effect of this compound on the proliferation of prostate cancer cell lines.

-

Procedure:

-

Seed LNCaP, MR49F, and PC3 cells in 96-well plates in their respective growth media.

-

After 24 hours, treat the cells with a dose-response curve of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).

-

Incubate the cells for 4 days.

-

Add MTS reagent (CellTiter 96 AQueous One Solution) to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[1]

-

Nuclear/Cytoplasmic Fractionation and Western Blot

-

Objective: To visually and quantitatively assess the inhibition of AR nuclear translocation.

-

Procedure:

-

Culture LNCaP cells and stimulate with an androgen (e.g., 1 nM R1881) in the presence of this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents).

-

Quantify protein concentration in each fraction using a BCA assay.

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against AR. Use antibodies for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin) to verify fractionation purity.

-

Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. The results will show a decrease in the AR signal in the nuclear fraction of this compound-treated cells.[1][4]

-

In Situ Proximity Ligation Assay (PLA)

-

Objective: To demonstrate the disruption of the AR-BAG1L interaction within intact cells.

-

Procedure:

-

Grow LNCaP cells on coverslips and treat with R1881 and this compound as described above.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and block with a blocking solution.

-

Incubate with primary antibodies raised in different species, one against AR and one against BAG1L.

-

Incubate with secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes).

-

Perform the ligation step, where a connector oligonucleotide hybridizes to the two PLA probes only if they are in close proximity (<40 nm), forming a circular DNA template.

-

Amplify the circular DNA template via rolling-circle amplification.

-

Detect the amplified product with a fluorescently labeled probe.

-

Visualize the resulting fluorescent spots using a confocal microscope. A reduction in the number of spots per cell in the this compound-treated group indicates disruption of the AR-BAG1L interaction.[1]

-

Bio-Layer Interferometry (BLI)

-

Objective: To measure the direct binding kinetics of this compound to the purified AR-LBD.

-

Procedure:

-

Immobilize purified, biotinylated AR-LBD protein onto streptavidin-coated biosensors.

-

Establish a baseline reading by dipping the sensors in kinetics buffer.

-

Transfer the sensors to wells containing various concentrations of this compound to measure the association phase.

-

Transfer the sensors back to buffer-only wells to measure the dissociation phase.

-

The binding and dissociation are measured in real-time by detecting changes in the interference pattern of light reflected from the sensor tip.

-

Analyze the resulting sensorgrams to determine binding constants (Kon, Koff, and KD). A dose-dependent interaction confirms direct binding.[5]

-

Figure 3: Experimental workflow for the Proximity Ligation Assay (PLA) to detect AR-co-chaperone disruption.

Conclusion

This compound is a potent, BF3-specific AR inhibitor that functions through a novel mechanism of action. By preventing the binding of essential cytoplasmic and nuclear co-chaperones, it effectively halts AR nuclear translocation and subsequent transcriptional activity. This leads to the inhibition of prostate cancer cell growth, even in models resistant to current anti-androgen therapies. The data and methodologies presented herein underscore the potential of targeting the BF3 site as a clinically important strategy for the treatment of castration-resistant prostate cancer and provide a foundation for further research and development in this area.

References

- 1. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

The BF3 Pocket: A Critical Allosteric Hub in Androgen Receptor Function and a Novel Target for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR), a key driver in the development and progression of prostate cancer, has long been a primary target for therapeutic intervention. However, the emergence of resistance to conventional antiandrogens that target the ligand-binding pocket (LBP) necessitates the exploration of alternative inhibitory strategies. This technical guide provides an in-depth examination of the Binding Function 3 (BF3) pocket, a distinct allosteric site on the AR ligand-binding domain (LBD). We will delve into the structural characteristics of the BF3 pocket, its crucial role in modulating AR function through interactions with co-chaperones and allosteric regulation of the Activation Function 2 (AF-2) site, and its emergence as a promising target for the development of novel therapeutics to overcome drug resistance in castration-resistant prostate cancer (CRPC). This guide consolidates key experimental findings, presents quantitative data for BF3-targeting compounds, and provides detailed methodologies for relevant assays, offering a comprehensive resource for researchers in the field.

Introduction: The Androgen Receptor and the Challenge of Resistance

The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in male sexual development and the progression of prostate cancer.[1][2] Conventional therapies for advanced prostate cancer focus on androgen deprivation or direct inhibition of the AR's ligand-binding pocket (LBP) to block the binding of androgens like testosterone and dihydrotestosterone (DHT).[3] While initially effective, these treatments often lead to the development of castration-resistant prostate cancer (CRPC), where the AR signaling axis is reactivated through various mechanisms, including AR gene amplification, mutations in the LBP, and the expression of AR splice variants.[1] This has spurred the search for novel therapeutic strategies that target alternative sites on the AR to overcome resistance.[4]

The BF3 Pocket: Structure and Location

The Binding Function 3 (BF3) pocket is a surface-exposed cavity on the ligand-binding domain (LBD) of the androgen receptor.[3][5] It is structurally distinct from the canonical androgen-binding pocket and the coactivator binding groove known as Activation Function 2 (AF-2).[6][7] The BF3 pocket is formed by residues from helices H1, H3', and H9, as well as the loop connecting H3 and H3'.[5] X-ray crystal structures have revealed the precise architecture of this pocket and how it accommodates small molecule inhibitors.[6][7]

Functional Role of the BF3 Pocket in AR Activity

The BF3 pocket plays a multifaceted role in regulating androgen receptor function, primarily through two interconnected mechanisms: allosteric modulation of the AF-2 site and as a docking site for co-chaperone proteins.

Allosteric Regulation of the AF-2 Site

The AF-2 site is a critical groove on the AR LBD that recruits coactivator proteins containing an FXXLF motif, a crucial step for transcriptional activation.[5][7] The BF3 pocket is believed to allosterically regulate the conformation of the AF-2 site.[5][8] Binding of small molecules to the BF3 pocket can induce conformational changes that are transmitted to the AF-2 site, thereby inhibiting the recruitment of coactivators and suppressing AR transcriptional activity.[7][8] This allosteric communication between the BF3 and AF-2 pockets provides a mechanism to inhibit AR function even when the LBP is occupied by androgens.[9]

Interaction with Co-chaperones

The BF3 pocket also serves as a binding site for several co-chaperone proteins that are essential for proper AR folding, stability, and nuclear translocation.[10] Key interacting partners include:

-

BAG-1L (Bcl-2-associated athanogene 1L): This co-chaperone has been shown to interact with the BF3 pocket, and this interaction is important for fine-tuning AR function.[10]

-

FKBP52 (FK506-binding protein 52): The BF3 surface has been implicated in the FKBP52-dependent regulation of the AR.[5][10]

-

SGTA (Small glutamine-rich tetratricopeptide repeat-containing protein alpha): This co-chaperone has been identified as an important AR-BF3 interacting partner, and this interaction is crucial for AR nuclear translocation.[10]

By targeting the BF3 pocket, small molecule inhibitors can disrupt these critical co-chaperone interactions, leading to inhibition of AR nuclear translocation and subsequent transcriptional activity.[10]

The BF3 Pocket as a Therapeutic Target in CRPC

The unique characteristics of the BF3 pocket make it an attractive target for the development of novel antiandrogens, particularly for the treatment of CRPC.[4] Inhibitors that bind to the BF3 pocket can overcome resistance mechanisms associated with the LBP, such as mutations that convert antagonists into agonists.[11] Several small molecule inhibitors targeting the BF3 pocket have been developed and have shown promising preclinical activity.[4][11]

Quantitative Data on BF3 Pocket Inhibitors

The following table summarizes the inhibitory activities of selected compounds that have been reported to target the androgen receptor BF3 pocket.

| Compound | Target Cell Line | Assay Type | IC50 (µM) | Reference |

| VPC-13566 | LNCaP | AR Transcriptional Activity | ~0.1 | [10] |

| This compound | MR49F (Enzalutamide-resistant) | Cell Growth Inhibition | ~1 | [10] |

| Compound 66 | LNCaP | Antiproliferative Activity | Not specified | [6] |

| Compound 66 | MR49F (Enzalutamide-resistant) | Antiproliferative Activity | Not specified | [6] |

| 3-(2,3-dihydro-1H-indol-2-yl)-1H-indole | LNCaP | Anti-PSA Activity | Not specified | [11] |

| 3-(2,3-dihydro-1H-indol-2-yl)-1H-indole | MR49F (Enzalutamide-resistant) | Anti-PSA Activity | Not specified | [11] |

| DDE | - | DHT Release Assay | 54-82 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the BF3 pocket and the evaluation of potential inhibitors.

X-Ray Crystallography

Objective: To determine the three-dimensional structure of the androgen receptor LBD in complex with a BF3-binding ligand.

Methodology:

-

Protein Expression and Purification: Express the human AR LBD (amino acids ~663-919) in a suitable expression system (e.g., E. coli). Purify the protein using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

-

Complex Formation: Incubate the purified AR LBD with a molar excess of the BF3-binding compound.

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and salt concentrations.

-

Data Collection: Collect X-ray diffraction data from a single, well-diffracting crystal at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and determine the structure using molecular replacement with a known AR LBD structure as a search model. Refine the model against the experimental data to obtain the final structure.[6][7]

Cell-Based Reporter Gene Assays

Objective: To quantify the functional activity (agonist or antagonist) of a test compound on androgen receptor transcriptional activity.[13][14]

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., LNCaP, which endogenously expresses AR, or a cell line engineered to express AR) in appropriate media.[15]

-

Transfection: Transfect the cells with a reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or green fluorescent protein).[13][14]

-

Compound Treatment: Treat the transfected cells with the test compound at various concentrations, in the presence or absence of a known androgen (e.g., DHT). Include appropriate controls (vehicle, known agonist, known antagonist).

-

Reporter Gene Measurement: After an incubation period, measure the reporter gene activity. For luciferase, lyse the cells and measure luminescence using a luminometer. For GFP, measure fluorescence using a fluorometer or flow cytometer.[13][14]

-

Data Analysis: Normalize the reporter activity to a control and plot the dose-response curves to determine IC50 (for antagonists) or EC50 (for agonists) values.[15]

Ligand Competition Binding Assays

Objective: To determine the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.[16][17]

Methodology:

-

Receptor Preparation: Prepare a source of androgen receptor, such as cytosol from rat prostate or a purified recombinant AR protein.[18][19]

-

Competition Reaction: In a multi-well plate format, incubate the AR preparation with a constant concentration of a radiolabeled androgen (e.g., [3H]-DHT or [3H]-R1881) and varying concentrations of the unlabeled test compound.[16][17]

-

Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the unbound radioligand. This can be achieved using methods like scintillation proximity assay (SPA), filtration, or dextran-coated charcoal.[16][17]

-

Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[18]

Visualizing the BF3 Pocket's Role in AR Signaling and Experimental Workflows

Signaling Pathway of Androgen Receptor Activation and Inhibition via the BF3 Pocket

Caption: AR signaling and BF3 inhibitor mechanism.

Experimental Workflow for Screening BF3 Pocket Inhibitors

Caption: Workflow for BF3 inhibitor discovery.

Logical Relationship of BF3 Pocket Function

Caption: Functional logic of the BF3 pocket.

Conclusion and Future Directions

The BF3 pocket represents a paradigm shift in the targeting of the androgen receptor, moving beyond the conventional ligand-binding pocket to an allosteric site that offers new avenues for therapeutic intervention. The ability of BF3-targeted inhibitors to overcome resistance to current antiandrogens highlights the significant clinical potential of this approach. Future research should focus on the development of more potent and selective BF3 inhibitors with improved pharmacokinetic properties. A deeper understanding of the intricate allosteric network connecting the BF3 pocket with other functional domains of the AR will be crucial for the rational design of next-generation androgen receptor inhibitors. Furthermore, exploring the role of the BF3 pocket in other androgen-related pathologies beyond prostate cancer may unveil new therapeutic opportunities. This technical guide provides a solid foundation for researchers to advance our understanding and exploitation of the BF3 pocket in the fight against androgen-driven diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. erc.bioscientifica.com [erc.bioscientifica.com]

- 3. Frontiers | Progress in antiandrogen design targeting hormone binding pocket to circumvent mutation based resistance [frontiersin.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the Binding Function 3 (BF3) Site of the Human Androgen Receptor Through Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Allosteric Conversation in the Androgen Receptor Ligand-Binding Domain Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Identification of a potent antiandrogen that targets the BF3 site of the androgen receptor and inhibits enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. endocrine-abstracts.org [endocrine-abstracts.org]

- 13. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Seminars in Reproductive Medicine / Abstract [thieme-connect.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 18. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Methodological & Application

Application Notes and Protocols for VPC-13566 in LNCaP Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-13566 is a novel small molecule inhibitor of the Androgen Receptor (AR), a key driver of prostate cancer progression.[1][2][3] Unlike conventional anti-androgens that target the ligand-binding domain, this compound specifically targets the Binding Function 3 (BF3) pocket of the AR.[1][4] This unique mechanism of action disrupts the interaction of AR with co-chaperones, such as SGTA, which is crucial for its nuclear translocation and subsequent transcriptional activity.[1] By inhibiting AR nuclear localization, this compound effectively blocks downstream signaling pathways that promote tumor growth.[1][4][5] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various prostate cancer models, including the widely used LNCaP xenograft model, which represents androgen-sensitive prostate cancer.[1][6][7] Notably, this compound has also shown efficacy in enzalutamide-resistant models, suggesting its potential to overcome common resistance mechanisms.[1]

These application notes provide a comprehensive guide for the utilization of this compound in LNCaP xenograft models, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways.

Data Presentation

The following table summarizes the in vivo efficacy of this compound in a castration-resistant LNCaP xenograft model.

| Treatment Group | Dosage & Schedule | Mean Tumor Volume (% of initial) | Mean Serum PSA (% of initial) |

| Vehicle | 5% DMSO, 10% (2-Hydroxypropyl)-β-cyclodextrin, 85% water; IP | Increased | Increased |

| This compound | 100 mg/kg BID IP (5 days), then 200 mg/kg/day IP (2 days/week) for 4 weeks | Significantly Decreased | Significantly Decreased |

| Enzalutamide | 10 mg/kg IP | Decreased | Decreased |

Data compiled from preclinical studies.[8] Actual results may vary based on experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its evaluation in LNCaP xenograft models.

References

- 1. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibiting androgen receptor nuclear entry in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. In vitro and in vivo model systems used in prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VPC-13566 in Prostate Cancer Cell Growth Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-13566 is a novel small molecule inhibitor that targets the Binding Function 3 (BF3) pocket of the Androgen Receptor (AR), a critical driver of prostate cancer (PCa) progression.[1][2][3] Unlike conventional anti-androgens that target the ligand-binding domain, this compound offers an alternative mechanism of action, making it a promising therapeutic candidate, particularly in the context of castration-resistant prostate cancer (CRPC) and resistance to existing therapies.[1][3] These application notes provide detailed protocols for utilizing this compound to inhibit PCa cell growth and assess its efficacy.

Mechanism of Action

This compound allosterically inhibits AR activity by binding to the BF3 pocket on the receptor's surface.[1][4] This binding disrupts the interaction of AR with essential co-chaperones, such as SGTA and BAG1L, which are crucial for the receptor's nuclear translocation and subsequent transcriptional activity.[1][5] By preventing the nuclear localization of the AR, this compound effectively abrogates the transcription of AR-dependent genes, including Prostate-Specific Antigen (PSA), leading to the inhibition of tumor cell growth.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various prostate cancer cell lines. The following tables summarize the key IC50 values for inhibiting cell viability and AR transcriptional activity.

Table 1: Inhibition of Cell Viability by this compound

| Cell Line | Description | IC50 (µM) | Citation |

| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 0.15 | [1] |

| MR49F | Enzalutamide-resistant LNCaP derivative | 0.07 | [1] |

| PC3 | Androgen-independent human prostate cancer | No effect | [1] |

Table 2: Inhibition of AR Transcriptional Activity and PSA Expression by this compound

| Assay | Cell Line | IC50 (µM) | Citation |

| AR eGFP Transcriptional Assay | LNCaP | 0.05 - 0.071 | [1][3] |

| PSA Expression | LNCaP | 0.08 | |

| PSA Expression | MR49F | 0.35 | |

| AR Mutants Transcriptional Activity | Various | 0.12 - 13.4 | [6] |

Experimental Protocols

Cell Culture

a. LNCaP Cells:

-

Media: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[7]

-

Culture Conditions: Maintain at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Subculture: Passage cells when they reach 70-80% confluency. Use 0.25% Trypsin-EDTA for detachment.[9] Recommended seeding density is 1-2 x 10^4 cells/cm².[8]

b. MR49F (Enzalutamide-Resistant) Cells:

-

Derived from LNCaP cells through long-term culture in the presence of enzalutamide.[10]

-

Media and Culture Conditions: Same as for LNCaP cells, with the addition of 10 µM enzalutamide to the culture medium to maintain the resistant phenotype.

Cell Viability (MTS) Assay

This protocol is for determining the dose-dependent effect of this compound on the viability of prostate cancer cells.

Materials:

-

Prostate cancer cells (e.g., LNCaP, MR49F)

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add the desired concentrations of this compound to the wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the cells with the compound for 4 days.[1]

-

MTS Addition: Add 20 µL of MTS reagent to each well.[11]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[11]

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

AR Transcriptional Activity (Luciferase Reporter) Assay

This assay measures the ability of this compound to inhibit androgen-induced AR transcriptional activity.

Materials:

-

Prostate cancer cells (e.g., LNCaP)

-

24-well cell culture plates

-

AR-responsive firefly luciferase reporter plasmid (e.g., containing a probasin promoter)

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

This compound stock solution

-

Androgen (e.g., R1881)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the AR-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate for 24 hours to allow for plasmid expression.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). After a pre-incubation period (e.g., 1 hour), add a synthetic androgen like R1881 (e.g., 0.1 nM) to stimulate AR activity.

-

Incubation: Incubate for an additional 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percentage of inhibition relative to the androgen-stimulated control and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of AR signaling in both androgen-sensitive and enzalutamide-resistant prostate cancer cells. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in their specific experimental settings. The optimal concentration of this compound for inhibiting PCa cell growth is in the sub-micromolar range, with specific IC50 values dependent on the cell line and assay conditions.

References

- 1. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Androgen Deprivation Induces Reprogramming of Prostate Cancer Cells to Stem-Like Cells [mdpi.com]

- 8. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]

- 9. genome.ucsc.edu [genome.ucsc.edu]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

Application Notes and Protocols: VPC-13566 Solubility and Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of stock solutions of VPC-13566, a potent androgen receptor (AR) inhibitor. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility of this compound is presented in Table 1. This data is essential for the accurate preparation of stock solutions and subsequent experimental dilutions.

| Parameter | Value | Reference |

| Molecular Weight | 258.32 g/mol | [1] |

| Solubility in DMSO | 65 mg/mL (251.63 mM) | |

| Appearance | White to off-white solid powder |

Note: It is recommended to perform sonication to facilitate the dissolution of this compound in DMSO.[2]

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile, amber glass or polypropylene vials

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Sonicator (optional, but recommended)[2]

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture. Gently tap the vial to ensure all the powder is at the bottom.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or directly in the storage vial.

-

Solvent Addition: Based on the desired stock concentration, calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)

-

Volume (µL) = ((0.001 g / 258.32 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L = 38.7 µL

-

Add 38.7 µL of DMSO to 1 mg of this compound.

-

-

Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile vials.[3]

-

Storage Conditions: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][2] As a powder, this compound can be stored at -20°C for up to 3 years.[2]

Experimental Workflow: From Stock to Working Solution

The following diagram illustrates the general workflow for preparing a working solution of this compound from a concentrated DMSO stock for use in cell-based assays.

Caption: Workflow for this compound solution preparation.

In Vitro Assay Considerations

This compound has been shown to be a potent inhibitor of AR transcriptional activity and the growth of prostate cancer cell lines.

-

Working Concentrations: The effective concentration of this compound can vary depending on the cell line and assay. For example, IC50 values for inhibiting AR transcriptional activity in LNCaP cells were in the range of 0.05 µM to 0.19 µM.[4] For inhibiting cell growth, IC50 values were 0.15 µM for LNCaP cells and 0.07 µM for enzalutamide-resistant cells.[4] For various AR mutants, the IC50 values for inhibition ranged from 0.12 to 13.4 µM.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

-

DMSO Concentration: When preparing working solutions by diluting the DMSO stock in aqueous-based cell culture media, ensure that the final concentration of DMSO is kept low, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[3][6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

-

Precipitation: Small molecule inhibitors dissolved in DMSO may precipitate when diluted into aqueous solutions. To minimize this, it is advisable to make intermediate dilutions of the stock solution in DMSO before the final dilution into the aqueous medium.[6]

Signaling Pathway Context